TA-01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TA-01 is a potent inhibitor of casein kinase 1 and p38 mitogen-activated protein kinase. It has shown significant efficacy in inhibiting casein kinase 1 epsilon, casein kinase 1 delta, and p38 mitogen-activated protein kinase with half-maximal inhibitory concentration values of 6.4 nanomolar, 6.8 nanomolar, and 6.7 nanomolar, respectively . This compound is primarily used in scientific research and has shown potential in various biological and medical applications.
Preparation Methods
The synthesis of TA-01 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
TA-01 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TA-01 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of casein kinase 1 and p38 mitogen-activated protein kinase.
Biology: this compound is employed in studies related to cell signaling pathways, stem cell differentiation, and autophagy.
Medicine: The compound has potential therapeutic applications in treating diseases related to abnormal kinase activity, such as cancer and inflammatory diseases.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting casein kinase 1 and p38 mitogen-activated protein kinase
Mechanism of Action
TA-01 exerts its effects by inhibiting the activity of casein kinase 1 and p38 mitogen-activated protein kinase. These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and stress response. By inhibiting these kinases, this compound can modulate these cellular processes and exert its therapeutic effects. The molecular targets and pathways involved include the Wnt signaling pathway and other related pathways .
Comparison with Similar Compounds
TA-01 is unique in its potent inhibition of both casein kinase 1 and p38 mitogen-activated protein kinase. Similar compounds include:
TA-02: Another potent inhibitor of casein kinase 1 and p38 mitogen-activated protein kinase.
TAK-715: A specific inhibitor of p38 mitogen-activated protein kinase.
Losmapimod: An orally active inhibitor of p38 mitogen-activated protein kinase.
Compared to these compounds, this compound has shown higher potency and efficacy in inhibiting casein kinase 1 and p38 mitogen-activated protein kinase .
Properties
IUPAC Name |
4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-14-6-4-12(5-7-14)18-19(13-8-10-24-11-9-13)26-20(25-18)17-15(22)2-1-3-16(17)23/h1-11H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJJJZCYVFUOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of TA-01?
A1: The molecular formula of this compound is C18H10F3N3, and its molecular weight is 325.29 g/mol.
Q2: Has the crystal structure of this compound been reported?
A2: While the provided research articles do not contain the crystal structure of this compound, they do mention the crystal structure of a related compound, bis(μ-oxo)hexakis(2,6-diisopropylphenoxy)- ditantalum(V) [].
Q3: What is the primary biological activity of this compound?
A3: this compound has demonstrated potent inhibitory activity against the migration and invasion of MDA-MB-231 breast cancer cells [].
Q4: What is the mechanism of action of this compound in inhibiting breast cancer metastasis?
A4: Research suggests that this compound may exert its antimetastatic effects through several mechanisms, including:
- S-phase cell cycle arrest: TA-12, a closely related analog of this compound, was shown to induce S-phase arrest in MDA-MB-231 cells [].
- Reactive oxygen species (ROS) production: TA-12 increased ROS production in MDA-MB-231 cells, potentially contributing to its antitumor activity [].
- DNA damage: TA-12 treatment led to DNA damage in MDA-MB-231 cells, further supporting its role in inhibiting cancer cell proliferation and metastasis [].
Q5: What in vivo models have been used to study the antimetastatic activity of this compound?
A5: A zebrafish xenograft model was employed to investigate the in vivo efficacy of TA-12, revealing its ability to block cancer cell metastasis in blood vessels and surrounding tissues [].
Q6: Are there any studies on the use of this compound in other disease models?
A6: While the provided research primarily focuses on the antimetastatic potential of this compound and its analogs in breast cancer, one study suggests that a structurally similar compound may be involved in mobilizing bone marrow hematopoietic stem cells []. This finding highlights the potential for exploring the therapeutic applications of this compound and its derivatives in other disease areas, such as hematological disorders.
Q7: What is the role of this compound in influencing stem cell differentiation?
A7: Analogs of this compound, synthesized based on its structure and that of SB203580, showed cardiomyogenic activities when applied to differentiating cells between days 3 and 5 []. These analogs did not affect the Wnt/β-catenin pathway during cardiomyogenesis, suggesting a possible mechanism of action through the inhibition of ALK5 in the TGFβ pathway [].
Q8: Can this compound analogs promote neural differentiation?
A8: Yes, the same analogs promoting cardiomyogenesis also demonstrated the ability to promote neural differentiation of human pluripotent stem cells (hPSCs) []. Their potency was comparable to that of dual SMAD inhibitors SB431542/LDN-193189 when dosed from days 1 to 9, and this neural induction activity correlated with their ALK5 inhibitory activities [].
Q9: What is the connection between this compound and Killer Cell Immunoglobulin-like Receptors (KIR)?
A9: While there's no direct research connecting this compound to KIR, several studies highlight the importance of KIR gene content and haplotypes in various disease contexts:
- Post-transplant Lymphoproliferative Disease (PTLD): Donor KIR telomeric A motifs (tA01) have shown a protective effect against PTLD after allogeneic hematopoietic cell transplantation [, ].
- Epstein-Barr Virus (EBV) Infections: Individuals with the tA01 motif exhibited a stronger NK cell response to EBV-infected cells, potentially contributing to protection against EBV-related complications [, ].
- Breast Cancer Risk: Specific KIR genotypes, including cBx-tAtA, B content score 1, and tA01|tA01, were associated with an increased risk of breast cancer, while others like cBx-tBx, B content score 2, cA01|cB0X, and tA01|tB0X appeared protective [].
- Autism: Research suggests a potential association between an activating cB01/tA01 KIR gene-content haplotype and an increased risk of autism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.